5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O2/c1-10-20-13(9-14(21-10)22-8-2-5-19-22)17-6-7-18-15(23)11-3-4-12(16)24-11/h2-5,8-9H,6-7H2,1H3,(H,18,23)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLKRJIPKSOTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, often leading to significant downstream effects.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys.
Result of Action
Similar compounds have been known to induce a variety of effects at the molecular and cellular level, often leading to changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its targets and exert its effects.
Biological Activity
5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesis, mechanism of action, and comparative efficacy against various biological targets.
Chemical Structure and Properties
The compound features a multi-ring structure comprising pyrazole, pyrimidine, and furan moieties. This unique architecture contributes to its diverse biological activities. The IUPAC name and structural formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈BrN₅O₂ |
| Molecular Weight | 396.28 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation by binding to their active sites.
- Receptor Modulation: It can modulate receptor functions, affecting cellular signaling pathways that lead to apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- Cell Line Studies: The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF268 (brain cancer), and NCI-H460 (lung cancer). The IC50 values reported for similar compounds range from 0.01 µM to 49.85 µM depending on structural modifications .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.03 | Induction of apoptosis |
| Compound C | A549 | 0.39 | Autophagy without apoptosis |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies
- Study on Pyrazole Derivatives: A comprehensive study demonstrated that derivatives similar to the target compound showed promising anticancer activity with low toxicity profiles. The study emphasized the importance of structural diversity in enhancing biological efficacy .
- Mechanistic Insights: Another investigation focused on the binding affinity of pyrazole derivatives to DNA and their role in kinase inhibition, providing insights into how these compounds can selectively target cancer cells while sparing normal cells .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the pyrazole and pyrimidine rings.
- Coupling with furan derivatives using methods such as Suzuki–Miyaura coupling.
- Optimization of reaction conditions to enhance yield and purity.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds featuring pyrazole and pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). In one study, a related compound demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating potent cytotoxicity .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar pyrazole derivatives have been evaluated for their antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. A study reported that certain derivatives exhibited MIC values comparable to standard antibiotics, highlighting the potential of this class of compounds in treating infections .
Study on Antitumor Activity
In a recent investigation, a series of pyrazole derivatives were synthesized and screened for antitumor activity. Among them, one derivative exhibited an IC50 value of 0.75 µg/mL against resistant strains of cancer cells. The study emphasized the importance of structural modifications in enhancing the efficacy of these compounds against various cancer types .
Evaluation of Antibacterial Efficacy
Another study focused on the synthesis and evaluation of pyrazole-pyrimidine hybrids for antibacterial activity. The compounds displayed significant inhibition against E. coli and S. aureus, with some derivatives showing MIC values as low as 0.5 µM, indicating their potential as effective antimicrobial agents .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 5-bromo-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide?
A1. Synthesis typically involves multi-step protocols:
- Stepwise coupling : React a brominated furan-carboxylic acid derivative with an ethylenediamine-linked pyrimidine intermediate. Evidence from similar compounds (e.g., pyrimidine- and pyrazole-containing analogs) highlights the use of carbodiimide-mediated amide bond formation .
- Heterocyclic functionalization : Introduce the pyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling under inert conditions .
- Critical parameters : Optimize reaction temperature (60–100°C), solvent (DMF or THF), and stoichiometric ratios (1:1.2 for amine:carbonyl) to minimize side products .
Q. Q2. How can researchers validate the purity and structural integrity of this compound?
A2. Use orthogonal analytical methods:
- HPLC-PDA/MS : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .
- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 7.8–8.2 ppm; furan protons at δ 6.3–7.1 ppm) .
- Elemental analysis : Validate empirical formula (C₁₇H₁₆BrN₅O₂) with <0.4% deviation .
Q. Q3. What in vitro assays are suitable for preliminary evaluation of bioactivity?
A3. Prioritize target-specific assays:
- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Binding affinity : Employ surface plasmon resonance (SPR) to quantify interactions with proteins like tubulin or DNA topoisomerases .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
A4. Focus on modular modifications:
- Pyrimidine core : Replace the 2-methyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions .
- Pyrazole ring : Test electron-withdrawing groups (e.g., nitro, CF₃) at the 1H-position to modulate electronic effects on binding .
- Ethylenediamine linker : Shorten or rigidify the chain (e.g., cyclopropane analogs) to improve conformational stability .
- Data-driven optimization : Use multivariate analysis (PCA or PLS) to correlate substituent properties (logP, polar surface area) with bioactivity .
Q. Q5. How should researchers resolve contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?
A5. Apply systematic troubleshooting:
- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomes), permeability (Caco-2 assays), and metabolic pathways (CYP450 isoforms) to identify bioavailability issues .
- Formulation adjustments : Test solubility enhancers (e.g., PEGylated liposomes) or prodrug strategies for the bromofuran moiety .
- Target engagement validation : Use CRISPR-Cas9 knockouts or thermal shift assays to confirm on-target effects .
Q. Q6. What computational methods are effective for predicting binding modes and off-target risks?
A6. Combine molecular modeling and cheminformatics:
- Docking simulations : Use AutoDock Vina or Glide to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with pyrimidine N1) .
- MD simulations : Run 100-ns trajectories to assess binding stability and identify critical residue contacts (e.g., Lys216 in EGFR) .
- Off-target screening : Query databases like ChEMBL with similarity-based fingerprints (Tanimoto >0.85) to flag risks for hERG or CYP inhibition .
Q. Q7. How can researchers integrate this compound into broader mechanistic studies (e.g., signaling pathway analysis)?
A7. Employ systems biology approaches:
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
- Phosphoproteomics : Use SILAC labeling to map kinase substrate phosphorylation changes .
- Network analysis : Build interaction networks (Cytoscape) to link compound effects to pathways like PI3K/AKT or MAPK .
Methodological Considerations
Q. Q8. What strategies mitigate degradation during long-term storage?
A8. Stabilize via:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the amide bond .
- Light protection : Use amber vials to avoid bromine-mediated photodegradation .
Q. Q9. How should researchers address solubility challenges in biological assays?
A9. Optimize solvent systems:
- Co-solvents : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) .
- pH adjustment : Dissolve in citrate buffer (pH 4.5) for protonation of the pyrimidine amine .
Q. Q10. What ethical and safety protocols are critical for handling this compound?
A10. Follow guidelines for brominated and pyrazole-containing compounds:
- Toxicity screening : Assess acute toxicity in zebrafish models (LC₅₀) before mammalian studies .
- Waste disposal : Neutralize bromine residues with sodium thiosulfate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
